z-Leu-leu-glu-beta-naphthylamide

proteasome subunit specificity PGPH activity caspase-like site

Standardize your proteasome activity profiling with the definitive substrate for the β1 (caspase-like) subunit. Unlike AMC-based analogs, Z-LLE-βNA uniquely discriminates between free 20S and 26S holoenzyme conformations via cooperative kinetics. - **Specific Activity**: Selective hydrolysis by β1/PGPH site (Km ~108 µM in human tissue). - **Assay Compatibility**: β-naphthylamine fluorescence (Ex/Em ~335/410 nm) minimizes spectral crosstalk with AMC substrates in multiplexed inhibitor screens. - **Quality**: ≥98% purity with lot-specific CoA for reproducible pharmacodynamic studies.

Molecular Formula C35H44N4O7
Molecular Weight 632.7 g/mol
Cat. No. B12059682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-Leu-leu-glu-beta-naphthylamide
Molecular FormulaC35H44N4O7
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41)
InChIKeyMIYHULQEZFNUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Leu-Leu-Glu-β-Naphthylamide (Z-LLE-βNA): 20S Proteasome PGPH/Caspase-Like Activity Substrate for Defined Kinetic Profiling


Z-Leu-Leu-Glu-beta-naphthylamide (Z-LLE-βNA; CAS 75873-85-7; C35H44N4O7; MW 632.75) is a synthetic, fluorogenic tripeptide substrate designed for the quantitative determination of the peptidylglutamyl-peptide hydrolyzing (PGPH) activity—also referred to as caspase-like or post-acidic activity—of the eukaryotic 20S proteasome (multicatalytic proteinase complex) . The compound consists of a benzyloxycarbonyl (Z)-protected Leu-Leu-Glu peptide sequence conjugated to a β-naphthylamide reporter, and is recognized and cleaved by the β1 catalytic subunit of the 20S core particle at the carboxyl side of the glutamic acid residue, liberating the fluorescent β-naphthylamine product [1]. As the canonical substrate for PGPH activity characterization, Z-LLE-βNA enables reproducible discrimination among the three classical proteasome peptidase activities (chymotrypsin-like, trypsin-like, and caspase-like), and its kinetic behavior has been extensively documented across rat liver, human tissue, and purified proteasome preparations [2].

Exclusive β1 subunit PGPH/caspase-like activity reporting
Spectral orthogonality to AMC fluorophores for multiplexed proteasome panels
Distinguishes 20S core particle vs 26S holoenzyme by cooperative kinetics

Why Generic Substitution of Z-Leu-Leu-Glu-β-Naphthylamide Fails: The Specificity-Performance Gap in Proteasome Activity Profiling


Interchanging Z-LLE-βNA with other fluorogenic proteasome substrates such as Suc-LLVY-AMC (β5/chymotrypsin-like), Boc-LRR-AMC (β2/trypsin-like), or even Z-LLE-AMC (same peptide scaffold but 7-amino-4-methylcoumarin reporter) introduces a multi-dimensional specificity-performance gap that can invalidate comparative activity profiling [1]. Z-LLE-βNA's peptide sequence is selectively hydrolyzed at the β1 subunit PGPH site, with Km values that differ substantially from those of other proteasome substrates in the same tissue preparation—108 µM for Z-LLE-βNA vs. 56 µM for Suc-LLVY-AMC vs. 678 µM for Boc-VGR-AMC in human lens epithelium—meaning that substitution alters both the catalytic site being measured and the effective working concentration range [2]. Furthermore, Z-LLE-βNA exhibits unique biphasic kinetics with positive cooperativity at high substrate concentrations in 20S proteasomes, a behavior that is abolished in 26S proteasomes and is not recapitulated by any AMC-based analog, making the compound irreplaceable for experiments distinguishing 20S from 26S conformational states [3]. Even the ostensibly similar Z-LLE-AMC cannot be directly substituted, as the β-naphthylamide and AMC fluorophores differ in their excitation/emission profiles (βNA: ex ~335 nm/em ~410 nm; AMC: ex 340–360 nm/em 440–460 nm), their steric occupancy of the S1' pocket, and their susceptibility to non-specific hydrolysis by contaminating amidases in crude lysates [4].

Subunit mismatch Suc-LLVY-AMC (β5) or Boc-LRR-AMC (β2) target distinct catalytic sites and will not report PGPH activity.
Kinetic gap Km differences across substrates shift working concentration ranges; Z-LLE-AMC does not replicate the βNA cooperative signature.
Fluorophore shift β-naphthylamide and AMC reporters differ in excitation/emission, S1' pocket steric occupancy, and amidase susceptibility.

Quantitative Differentiation Evidence: Z-Leu-Leu-Glu-β-Naphthylamide vs. In-Class Proteasome Substrate Alternatives


Subunit Specificity: Z-LLE-βNA Exclusively Reports β1/PGPH Activity, Not β5/Chymotrypsin-Like or β2/Trypsin-Like Activity

Z-LLE-βNA is recognized and cleaved specifically by the β1 subunit of the 20S proteasome, which catalyzes the peptidylglutamyl-peptide hydrolyzing (PGPH/caspase-like) activity. This is in contrast to Suc-LLVY-AMC (cleaved by β5/chymotrypsin-like site) and Boc-LRR-AMC (cleaved by β2/trypsin-like site). In the landmark study by Reidlinger et al., radiolabeled active-site-directed inhibitors differentially labeled the C7, MB1, and LMP7 subunits, confirming that each proteasome activity maps to distinct catalytic subunits and that Z-LLE-βNA reports exclusively on one of the three proteolytic specificities [1]. Furthermore, Kisselev et al. demonstrated that selective inhibition of the caspase-like site does not impair degradation of model proteins unless combined with chymotrypsin-like site inhibition, underscoring that the PGPH activity measured by Z-LLE-βNA represents a functionally independent catalytic entity within the proteasome [2].

Subunit specificity
Head-to-head
Exclusive β1 cleavage; not inhibited by β5/β2-selective agents
Enables independent PGPH activity quantification
Validated in purified 20S/26S rat liver proteasomes
proteasome subunit specificity PGPH activity caspase-like site β1 catalytic subunit

Kinetic Affinity Benchmarking: Km of 108 µM in Human Lens Epithelium vs. 56 µM (Suc-LLVY-AMC) and 678 µM (Boc-VGR-AMC)

In a direct head-to-head kinetic characterization using pooled human lens epithelial cell cytoplasm, Zetterberg et al. determined the Km values for the three canonical proteasome substrates: Z-LLE-βNA exhibited a Km of 108 µM, compared to 56 µM for Suc-LLVY-AMC (chymotrypsin-like activity) and 678 µM for Boc-VGR-AMC (trypsin-like activity) [1]. This 1.9-fold higher Km vs. Suc-LLVY-AMC and 6.3-fold lower Km vs. Boc-VGR-AMC establishes a distinct affinity rank order that must be accounted for in assay design: Z-LLE-βNA requires higher working concentrations than the chymotrypsin-like substrate but far lower than the trypsin-like substrate to achieve comparable fractional saturation. Independent studies in rat liver multicatalytic proteinase confirm a similar high-affinity site for Z-LLE-βNA with a Km of approximately 100 µM, demonstrating cross-tissue reproducibility [2].

Km comparison
Head-to-head
108 µM (Z-LLE-βNA) vs 56 µM (Suc-LLVY-AMC) vs 678 µM (Boc-VGR-AMC)
Defines distinct working concentration range for each substrate
Human lens epithelial cytoplasm; cross-tissue reproducibility noted
proteasome kinetics Km determination human lens epithelium fluorogenic substrate

20S vs. 26S Proteasome Discrimination: Z-LLE-βNA Reveals Conformational Differences Inaccessible to AMC-Based Substrates

Z-LLE-βNA displays biphasic, sigmoidal kinetics at elevated concentrations in 20S proteasomes, indicative of positive cooperativity between catalytic sites—a property first documented by Djaballah and Rivett, who identified a high-affinity site (Km ≈ 100 µM) and a second cooperative component at higher substrate concentrations [1]. Critically, Reidlinger et al. subsequently demonstrated that the 26S proteasome cannot undergo this substrate-induced conformational change: 'Observed differences in the kinetics of peptidylglutamyl peptide hydrolase activity suggest that the 26 S complex cannot undergo the conformational changes of 20 S proteasomes at high concentrations of the substrate benzyloxycarbonyl (Z)-Leu-Leu-Glu-β-naphthylamide' [2]. In contrast, the coumarin-based analog Z-LLE-AMC, while reporting on the same catalytic site, does not exhibit this cooperative kinetic signature, because the AMC leaving group alters substrate-enzyme interactions in the S1' pocket [3].

20S vs 26S kinetics
Head-to-head
Sigmoidal (20S) vs hyperbolic (26S); AMC substrates remain hyperbolic
Reports conformational state inaccessible with coumarin probes
Cooperative kinetics abolished in 26S, confirmable by cardiolipin
20S proteasome 26S proteasome conformational change cooperative kinetics

Cardiolipin Activation Profile: 30-Fold Activation with Suppressed Cooperativity (Km = 60 µM, 15-fold Vmax Increase)

Ruiz de Mena et al. demonstrated that cardiolipin (diphosphatidylglycerol) is a potent and differential activator of proteasome peptidase activities. For Z-LLE-βNA (reported as N-Cbz-LLE-β-NA), cardiolipin produced a 30-fold activation of hydrolysis, with half-maximal activation at 1.5 µg/mL cardiolipin. The mechanism involves suppression of the intrinsic positive cooperativity of Z-LLE-βNA hydrolysis, converting sigmoidal kinetics to hyperbolic kinetics with a Km of 60 µM and a 15-fold increase in Vmax [1]. By comparison, cardiolipin activated Suc-LLVY-MCA hydrolysis 60-fold with a half-maximal concentration of 0.15 µg/mL, revealing that the two substrates respond to the same lipid activator with quantitatively distinct sensitivities and mechanisms. Furthermore, cardiolipin activation of Z-LLE-βNA hydrolysis was additive with SDS activation, indicating that cardiolipin acts through a binding site distinct from that of the detergent [1].

Cardiolipin activation
Head-to-head
30-fold activation, half-max at 1.5 µg/mL cardiolipin, Vmax +15×
Supports lipid-mediated proteasome regulation studies
Suc-LLVY-MCA shows 60-fold activation, distinct mechanism
cardiolipin activation proteasome regulation allosteric modulation Vmax enhancement

Commercial Purity Specification: ≥98% HPLC-Grade Powder with Validated Solubility and Storage Conditions

Commercially, Z-Leu-Leu-Glu-β-naphthylamide is supplied as a ≥98% pure white powder (Sigma-Aldrich Cat. No. C0788) with defined solubility (THF: 25 mg/mL, clear, colorless solution) and recommended storage at −20°C . This specification exceeds the ≥95% purity commonly offered for proteasome substrate alternatives such as Z-GGL-AMC and is comparable to the ≥97% specification for some AMC-based substrates (e.g., Ac-nLPnLD-AMC, ≥97% from Enzo Life Sciences) . The β-naphthylamide reporter group confers excitation/emission maxima of approximately 335 nm/410 nm, which are spectrally separable from the widely used AMC fluorophore (ex 340–360 nm/em 440–460 nm), enabling multiplexed, simultaneous measurement of PGPH activity alongside AMC-based chymotrypsin-like or trypsin-like assays without fluorescence crosstalk [1].

Purity & fluorophore
Specification review
≥98% HPLC, βNA ex/em ~335/410 nm, spectrally orthogonal to AMC
Supports multiplexed panels without fluorescence crosstalk
Commercial CoA specification; −20°C storage
proteasome substrate purity vendor specification assay reproducibility fluorogenic peptide quality

Best-Fit Application Scenarios for Z-Leu-Leu-Glu-β-Naphthylamide in Proteasome Research and Drug Discovery


Multiplexed Proteasome Activity Profiling in Inhibitor Screening Campaigns

In high-throughput screens of proteasome inhibitor libraries, Z-LLE-βNA enables simultaneous quantification of PGPH/caspase-like activity in parallel with Suc-LLVY-AMC (chymotrypsin-like) and Boc-LRR-AMC (trypsin-like) substrates, exploiting the spectral separation between the β-naphthylamine product (ex ~335 nm/em ~410 nm) and the AMC product (ex 340–360 nm/em 440–460 nm) to minimize fluorescence crosstalk in the same reaction well [1]. The documented Km of 108 µM in human tissue guides the working concentration range of 100–200 µM required for near-saturating conditions, and the ≥98% purity specification ensures lot-to-lot reproducibility essential for screening data integrity [2]. The cooperative kinetics of Z-LLE-βNA further allow detection of allosteric inhibitor effects that would be invisible when using hyperbolic-curve substrates such as Z-LLE-AMC [3].

Discrimination of 20S Core Particles from 26S Holoproteasome in Proteasome Assembly Studies

Z-LLE-βNA is uniquely capable of distinguishing free 20S proteasome core particles from 26S holoenzyme complexes based on the presence (20S) or absence (26S) of cooperative, sigmoidal kinetics at elevated substrate concentrations—a property confirmed by Reidlinger et al. and not exhibited by any AMC-based PGPH substrate [1]. This makes Z-LLE-βNA the substrate of choice for laboratories studying proteasome assembly, the effects of 19S regulatory particle binding, or the gating properties of the α-ring, where a binary kinetic readout of conformational state is required. The cardiolipin activation profile (30-fold activation, cooperativity suppression) provides an orthogonal validation tool for these experiments [2].

PGPH-Selective Pharmacodynamic Biomarker Measurement in Preclinical Proteasome Inhibitor Studies

For preclinical evaluation of next-generation proteasome inhibitors that claim subunit selectivity, Z-LLE-βNA serves as the definitive ex vivo pharmacodynamic biomarker substrate for quantifying residual β1/PGPH activity in tissue lysates from treated animals. Its well-characterized Km values in both rat liver (~100 µM for the high-affinity site) and human lens epithelium (108 µM) [1], combined with its pH optimum of 7.0–7.5 [2], provide a validated protocol framework for translating between rodent and human tissue samples. The availability of the compound from major vendors at ≥98% purity with defined Certificate of Analysis documentation supports the regulatory documentation requirements of IND-enabling studies [3].

Lipid-Regulation Studies of the 20S Proteasome in Mitochondrial Biology

Z-LLE-βNA is the preferred substrate for investigating cardiolipin-mediated regulation of the 20S proteasome, given its quantitatively characterized 30-fold activation, 15-fold Vmax enhancement, and suppression of cooperative kinetics at a defined cardiolipin concentration (half-maximal activation at 1.5 µg/mL) [1]. This application is particularly relevant for mitochondrial proteasome research, where cardiolipin is an endogenous inner mitochondrial membrane lipid, and where the PGPH activity of the proteasome may play a role in mitochondrial protein quality control. The distinct quantitative sensitivity of Z-LLE-βNA to cardiolipin vs. Suc-LLVY-MCA (60-fold activation, half-maximal at 0.15 µg/mL) provides an internal control for lipid specificity studies [1].

Application
Selection Property
Validation Focus
Multiplexed inhibitor screening
Spectral orthogonality to AMC reporters
Lot-to-lot purity ≥98%; working concentration 100–200 µM based on reported Km
20S/26S discrimination assays
Cooperative kinetic signature (βNA only)
Sigmoidal vs hyperbolic curve validation; cardiolipin control for allostery
Preclinical inhibitor biomarker
PGPH-selective readout in tissue lysates
Cross-tissue Km consistency (rat/human); pH 7.0–7.5 activity profile
Mitochondrial lipid regulation
Cardiolipin-responsive activation profile
30-fold activation, cooperativity suppression; distinct from chymotrypsin-like substrate
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